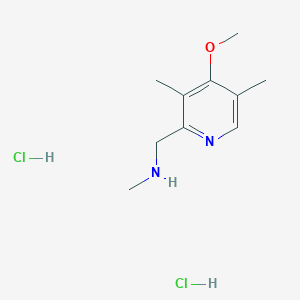
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-BCTMD) is a boron-containing heterocyclic compound that has been studied in recent years due to its potential applications in scientific research and biochemistry. This compound has been used in a variety of experiments, and
Applications De Recherche Scientifique
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications, including in studies of the mechanisms of action of drugs, as a potential inhibitor of certain enzymes, and as a fluorescent probe for imaging in cells. It has also been used to study the structure and function of proteins and to investigate the mechanism of action of certain drugs.
Mécanisme D'action
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is believed to act as a competitive inhibitor of certain enzymes, specifically those involved in the metabolism of drugs. It has also been shown to interact with certain proteins and to affect their structure and function.
Biochemical and Physiological Effects
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to interact with certain proteins and to affect their structure and function, and to act as a fluorescent probe for imaging in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, it can be difficult to obtain in large quantities, and it can be expensive.
Orientations Futures
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has potential applications in a variety of fields, including drug development, biochemistry, and imaging. It could be used to develop new drugs and to study the mechanisms of action of existing drugs. It could also be used in biochemical studies to investigate the structure and function of proteins, and as a fluorescent probe for imaging in cells. Additionally, it could be used to study the effects of drugs on biochemical and physiological processes.
Méthodes De Synthèse
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including the reaction of 2-chloro-5-benzyloxybenzaldehyde with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a base such as potassium carbonate. This reaction yields 2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane as a white solid in a yield of approximately 80%.
Propriétés
IUPAC Name |
2-(5-chloro-2-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)17-11-16(21)9-10-18(17)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKILIFBEZKLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)




